molecular formula C17H14N2O3 B14993043 2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B14993043
M. Wt: 294.30 g/mol
InChI Key: LFLREAHJGKYHDY-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the formation of the oxazole ring followed by the attachment of the benzamide group. One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride . The reaction conditions often require refluxing in a suitable solvent such as acetonitrile for several hours to achieve good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to oxazolone derivatives, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to modulate the activity of its targets. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific combination of the oxazole ring and benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C17H14N2O3/c1-21-15-10-6-5-9-13(15)17(20)18-16-11-14(19-22-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20)

InChI Key

LFLREAHJGKYHDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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